
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 39 bonds, including multiple double bonds, aromatic bonds, and ester groups . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of esters, including methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . For this specific compound, the synthetic route may involve the esterification of 4-aminobenzoic acid with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of esters like this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences to achieve high conversion and selectivity rates . Continuous-flow systems are advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other esters.
Wirkmechanismus
The mechanism of action of methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate involves its interaction with molecular targets through its ester and aromatic groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Ethyl benzoate: An ester with applications in the fragrance industry.
Uniqueness
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is unique due to its specific structure, which includes both ester and aromatic groups, as well as its ability to undergo a variety of chemical reactions. This versatility makes it valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
methyl 4-[ethyl(2-prop-2-enoyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-4-14(17)20-11-10-16(5-2)13-8-6-12(7-9-13)15(18)19-3/h4,6-9H,1,5,10-11H2,2-3H3 |
InChI-Schlüssel |
MVMQYQJSTWACJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






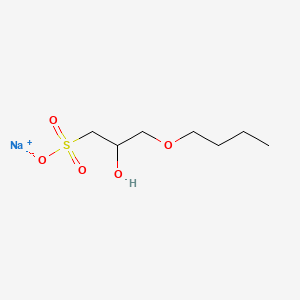


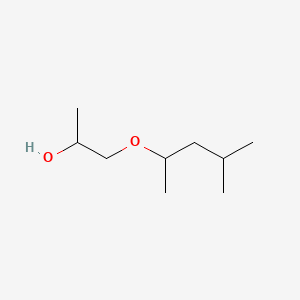

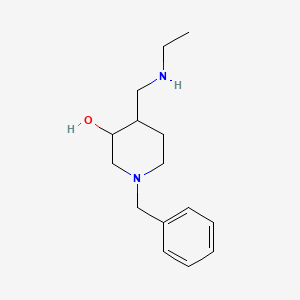
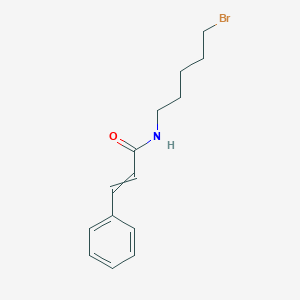

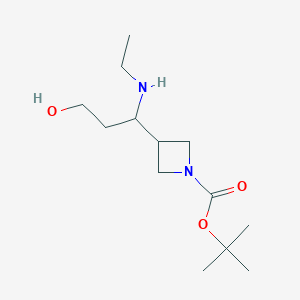
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)
